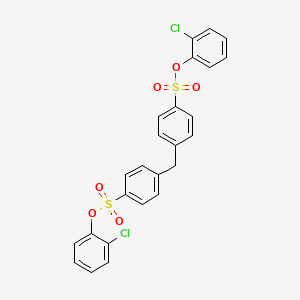
N-(3,5-dimethoxyphenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(3,5-dimethoxyphenyl)tetrahydro-2-furancarboxamide involves various chemical reactions, including condensation, cyclization, and functional group transformations. For instance, similar compounds have been synthesized through reactions involving semicarbazide and derivatives of thiophen-2-ylprop-2-en-1-one, indicating a multi-step synthesis process that might include amide formation, etherification, and the introduction of dimethoxyphenyl groups (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,5-dimethoxyphenyl)tetrahydro-2-furancarboxamide has been elucidated using techniques like X-ray crystallography, showing complex structures with triclinic crystal systems, indicating the detailed geometric parameters essential for understanding the chemical behavior and reactivity of these molecules (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Chemical reactions involving N-(3,5-dimethoxyphenyl)tetrahydro-2-furancarboxamide and its analogs include cyclopalladation, forming chelates with selenium and carbon as donor atoms. These reactions highlight the potential of these compounds to participate in complex coordination chemistry, useful in catalysis and material science (Nonoyama & Nonoyama, 1989).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These properties are crucial for determining the compound's applications in various scientific fields, such as materials science and pharmaceutical research. Studies involving similar compounds have shown diverse physical properties based on their specific structures and substitution patterns (Bonilla-Castañeda et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are integral for understanding the versatility of N-(3,5-dimethoxyphenyl)tetrahydro-2-furancarboxamide-like compounds. Such analyses can provide insights into their potential use in synthetic chemistry, medicinal chemistry, and other applications. For example, enzymatic polymerization studies of furanic-aliphatic polyamides show how the intrinsic chemical properties of furan derivatives can be exploited to produce high-performance materials (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-9(7-11(8-10)17-2)14-13(15)12-4-3-5-18-12/h6-8,12H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFTAPWJCPHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)
![4-(4-hydroxy-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4839207.png)
![2-(2-chloro-5-methylphenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4839208.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)

![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4839228.png)

![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4839294.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)